6-[4-methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-2-morpholino-4(3H)-pyrimidinone
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Overview
Description
6-[4-methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-2-morpholino-4(3H)-pyrimidinone is a complex organic compound that belongs to the class of pyrimidinones This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a pyrrolidinyl group, a morpholino group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[4-methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-2-morpholino-4(3H)-pyrimidinone typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the pyrrolidinyl and morpholino groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to enhance efficiency and cost-effectiveness. This involves the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. The industrial production methods also focus on minimizing waste and improving the overall sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: 6-[4-methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-2-morpholino-4(3H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidinyl or morpholino groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
6-[4-methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-2-morpholino-4(3H)-pyrimidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-[4-methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-2-morpholino-4(3H)-pyrimidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Pyrimidinone Derivatives: Compounds with similar pyrimidine cores but different substituents.
Pyrrolidinyl Substituted Compounds: Molecules with pyrrolidinyl groups attached to various cores.
Morpholino Substituted Compounds: Compounds with morpholino groups attached to different ring systems.
Uniqueness: 6-[4-methyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-2-morpholino-4(3H)-pyrimidinone stands out due to its unique combination of substituents, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-2-morpholin-4-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-12-13(11-18-16(19-12)22-4-2-3-5-22)14-10-15(24)21-17(20-14)23-6-8-25-9-7-23/h10-11H,2-9H2,1H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIOIFSSBYIGIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=O)NC(=N2)N3CCOCC3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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